![molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9](/img/structure/B183330.png)

Thieno[3,2-b]pyridin-6-ol

Descripción general

Descripción

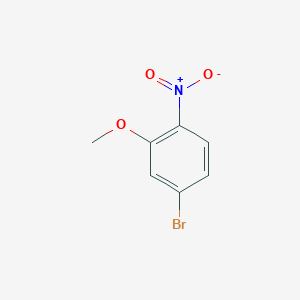

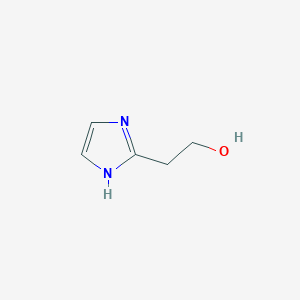

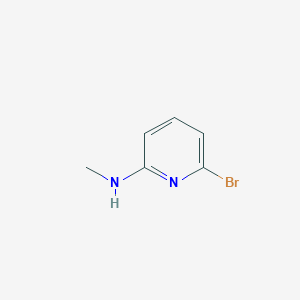

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5NOS . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1H-1lambda3-thieno[3,2-b]pyridin-6-ol .

Molecular Structure Analysis

The InChI code for Thieno[3,2-b]pyridin-6-ol is1S/C7H6NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H . The compound has a topological polar surface area of 61.4 Ų and a complexity of 131 . Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-ol has a molecular weight of 151.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 151.00918496 g/mol .Aplicaciones Científicas De Investigación

-

Pharmacological and Biological Utility

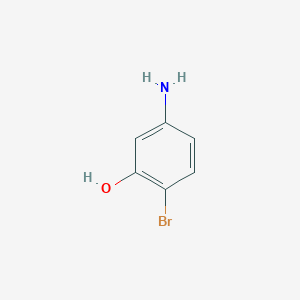

- Field : Pharmacology and Biology

- Application : Thieno[2,3-b]pyridine derivatives, a similar compound to Thieno[3,2-b]pyridin-6-ol, are known for their pharmacological and biological utility. They have been used for their anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

- Methods : The synthesis of these compounds often involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results : These compounds have shown promising results in various biological and pharmacological applications, including acting as Pim-1 kinase inhibitors and multidrug resistance modulators .

-

Synthesis of Cycloalkylthienopyridine-2-carboxamides

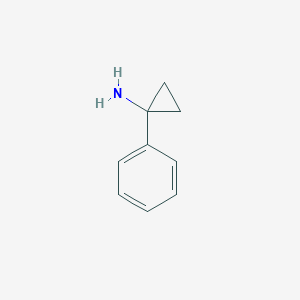

- Field : Organic Chemistry

- Application : Thieno[2,3-b]pyridines have been used in the synthesis of cycloalkylthienopyridine-2-carboxamides .

- Methods : The synthesis starts from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .

- Results : This method provides a practical synthesis of cycloalkylthienopyridine-2-carboxamides .

-

Food and Cosmetics

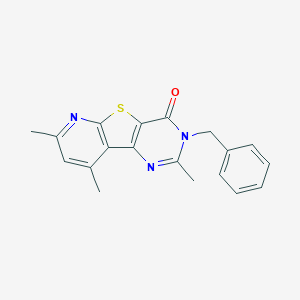

- Field : Food Science and Cosmetology

- Application : Thieno[3,2-b]pyridin-7-ol is also used in the production of certain food products and cosmetics .

- Methods : The specific methods of application would depend on the particular food or cosmetic product being produced .

- Results : The use of these compounds can contribute to the properties and effectiveness of the final food or cosmetic product .

-

Food and Cosmetics

- Field : Food Science and Cosmetology

- Application : Thieno[3,2-b]pyridin-7-ol is also used in the production of certain food products and cosmetics .

- Methods : The specific methods of application would depend on the particular food or cosmetic product being produced .

- Results : The use of these compounds can contribute to the properties and effectiveness of the final food or cosmetic product .

Propiedades

IUPAC Name |

thieno[3,2-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDGVLPNKUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602984 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-ol | |

CAS RN |

115063-93-9 | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)